molecular formula C20H17ClN2O3 B2543187 1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892424-03-2

1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2543187
CAS No.: 892424-03-2
M. Wt: 368.82
InChI Key: AISUAUSSKCBCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused benzofuropyrimidine-dione core. Its structure includes:

  • 1-(4-Chlorobenzyl) substituent: A chlorinated aromatic group at position 1, likely enhancing lipophilicity and influencing receptor binding.
  • 3-Isopropyl group: A branched alkyl chain at position 3, contributing steric bulk and modulating solubility.

Pyrimidine-2,4-dione derivatives are biologically significant, with applications as antiviral agents (e.g., AZT, stavudine) and herbicides . The benzofuropyrimidine subclass, including this compound, is less explored but shares structural parallels with quinazoline and thienopyrimidine derivatives, which are studied for antimicrobial and anticancer activities .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-12(2)23-19(24)18-17(15-5-3-4-6-16(15)26-18)22(20(23)25)11-13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISUAUSSKCBCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the pyrimidine ring through cyclization reactions. The chlorobenzyl and isopropyl groups are then introduced via substitution reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The formation of the benzofuro[3,2-d]pyrimidine core involves cyclization reactions under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and biological implications:

Compound Name Core Structure Substituents Reported Activity Synthesis Highlights References
1-(4-Chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Benzofuropyrimidine-dione 1: 4-Chlorobenzyl; 3: Isopropyl Under investigation (structural analog data) Likely via nucleophilic substitution at positions 1 and 3 N/A
1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione 1: 4-tert-Butylbenzyl Herbicidal, antiviral (e.g., AZT) Alkylation of pyrimidine-dione
3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Benzofuropyrimidinone 2: 4-Methoxyphenoxy; 3: Isopropyl Anticancer (preliminary studies) Phenoxy substitution at position 2
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione 6: Piperidinyl-methyl; 4: 2,3-Dimethylphenoxy Anti-mycobacterial (tuberculosis) Piperidine coupling via Mannich reaction
1,3-Bis(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione 1,3: 2-Hydroxypropyl Synthetic intermediate Double alkylation under thermal/MW conditions
Key Observations:
  • Positional Substitution : The target compound’s 4-chlorobenzyl group at position 1 distinguishes it from tert-butyl (herbicidal) or hydroxypropyl (synthetic intermediates) analogs . Chlorine may enhance target affinity via halogen bonding.

Structure–Activity Relationship (SAR) Insights

  • Aromatic Substitutents: 4-Chlorobenzyl (target) vs. 4-methoxyphenoxy (): Chlorine enhances lipophilicity, whereas methoxy may improve solubility but reduce CNS penetration .
  • Alkyl Groups : Isopropyl (target) vs. 2-hydroxypropyl (): Branched chains (isopropyl) may enhance metabolic stability compared to polar hydroxypropyl groups .
  • Heterocyclic Cores : Benzofuropyrimidine (target) vs. pyrido[2,3-d]pyrimidine (): Fused oxygen in benzofuro systems could increase oxidative stability .

Biological Activity

1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C20H17ClN2O3
  • CAS Number : 892424-03-2
  • IUPAC Name : 1-[(4-chlorophenyl)methyl]-3-propan-2-yl-benzofuro[3,2-d]pyrimidine-2,4-dione

The compound features a benzofuro[3,2-d]pyrimidine core structure that contributes to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of 1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It can act as a modulator for certain receptors, potentially influencing signaling pathways critical for cell proliferation and survival.

Anticancer Properties

The benzofuro[3,2-d]pyrimidine derivatives have been explored for their anticancer potential. Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as:

  • Cell cycle arrest
  • Induction of oxidative stress
  • Inhibition of tumor growth in vivo

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the synthesis and characterization of the compound; noted its structural stability and potential as a therapeutic agent.
Study 2 Explored the anticancer activity against breast cancer cell lines; demonstrated significant cytotoxic effects with IC50 values indicating potency.
Study 3 Assessed antimicrobial efficacy; showed inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics.

Comparison with Similar Compounds

The biological activity of 1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other related compounds:

CompoundStructureBiological Activity
Compound A 1-(4-chlorobenzyl)-4-(4-cyclopentyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidineAnticancer and antimicrobial properties
Compound B 1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidineNoted for antiviral activity

These comparisons highlight how structural variations influence biological activity and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.